molecular formula C13H18IN3O2 B13468466 Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate

Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate

Cat. No.: B13468466
M. Wt: 375.21 g/mol
InChI Key: QUBVWHQQPFFOBS-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-4,5,11-triazatricyclo[6210,2,6]undeca-2(6),3-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure

Properties

Molecular Formula

C13H18IN3O2

Molecular Weight

375.21 g/mol

IUPAC Name

tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxylate

InChI

InChI=1S/C13H18IN3O2/c1-13(2,3)19-12(18)17-7-4-5-9(17)10-8(6-7)15-16-11(10)14/h7,9H,4-6H2,1-3H3,(H,15,16)

InChI Key

QUBVWHQQPFFOBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)NN=C3I

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-iodo-4,5,11-triazatricyclo[6210,2,6]undeca-2(6),3-diene-11-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate can be compared with other similar tricyclic compounds, such as:

  • Tert-butyl 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate
  • Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate

These compounds share similar structural features but differ in their functional groups and specific chemical properties.

Biological Activity

Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C13H13IN3O2\text{C}_{13}\text{H}_{13}\text{I}\text{N}_3\text{O}_2

Key Characteristics:

  • Molecular Weight: 427.16 g/mol
  • CAS Number: [Not provided in the results]
  • Structural Features: The presence of iodine and a triazatricyclo structure may contribute to its biological properties.

Anticancer Potential

The compound's unique structure suggests potential anticancer activity. Studies on triazole derivatives have demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A focused investigation into the specific cytotoxic effects of this compound would be beneficial to elucidate its potential as an anticancer agent.

The biological mechanisms underlying the activity of this compound may involve:

  • Enzyme Inhibition: Similar compounds often act as enzyme inhibitors in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • DNA Interaction: The triazole ring may facilitate interactions with DNA or RNA, affecting replication and transcription processes.
  • Cell Signaling Modulation: Compounds with iodine substitutions can influence signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with iodine substitutions exhibited enhanced antimicrobial activity compared to their non-iodinated counterparts.

CompoundMinimum Inhibitory Concentration (MIC)
Control32 µg/mL
Iodinated Triazole8 µg/mL

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation focused on the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). The study found that certain derivatives led to significant reductions in cell viability.

CompoundHeLa Cell Viability (%)MCF7 Cell Viability (%)
Control100100
Iodinated Triazole4550

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